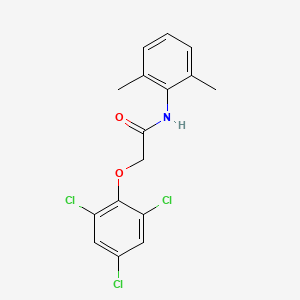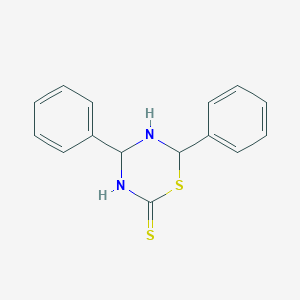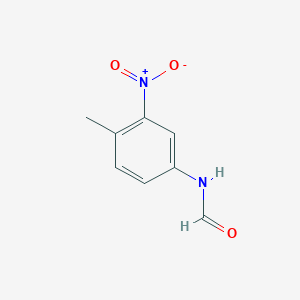![molecular formula C26H24N4O3S B11960562 methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound that features a benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Thio Group: The thio group is introduced by reacting the benzimidazole derivative with a thiol compound, such as 4-methylbenzylthiol.
Formation of the Carbohydrazonoyl Linker: The carbohydrazonoyl linker is formed by reacting the thio-substituted benzimidazole with a hydrazine derivative.
Coupling with Benzoate: Finally, the benzimidazole-thioacylcarbohydrazonoyl intermediate is coupled with a benzoate derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the benzimidazole core.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-BENZYLIDENE-2((5((4-ME-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETOHYDRAZIDE
- 3-ME-8-((4-ME-BENZYL)THIO)-7-(2-ME-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
ME 4(2-(((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is unique due to its specific combination of functional groups and the presence of the benzimidazole core linked to a benzoate group through a thioacylcarbohydrazonoyl bridge. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H24N4O3S |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
methyl 4-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H24N4O3S/c1-18-7-9-20(10-8-18)16-30-23-6-4-3-5-22(23)28-26(30)34-17-24(31)29-27-15-19-11-13-21(14-12-19)25(32)33-2/h3-15H,16-17H2,1-2H3,(H,29,31)/b27-15+ |
Clé InChI |
JHAVUIUOBBOFIW-JFLMPSFJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)


![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)




![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)



